molecular formula C17H19N3O B15057757 (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B15057757
M. Wt: 281.35 g/mol
InChI Key: CVXWOPXAWGMCLL-UHFFFAOYSA-N
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Description

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a piperazine ring attached to a pyridine ring, with a phenyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-chloropyridine with piperazine under reflux conditions to form the intermediate 2-methyl-6-(piperazin-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that has a piperazine ring attached to a pyridine ring, along with a phenyl and a methanone group. It is used as a building block for synthesizing more complex molecules in chemistry. Its unique structure allows for creating diverse chemical libraries for drug discovery screening. This compound is also studied in biological research for its potential interactions with biological targets, such as investigating its binding affinity and activity against various enzymes or receptors. In medicinal chemistry, it is explored for potential therapeutic effects and may serve as a lead compound for developing new drugs targeting specific diseases. In the industrial sector, it can be used to develop new materials or as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Chemical Reactions
this compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. This leads to the formation of carboxylic acids or ketones.
  • Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used, leading to the formation of substituted piperazine or pyridine derivatives. Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine and phenyl groups can enhance binding affinity and specificity, modulating the activity of enzymes or receptors, leading to therapeutic effects.

Comparison With Similar Compounds
Similar compounds include (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)acetic acid and (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzene. this compound has a unique combination of functional groups that give it distinct chemical and biological properties. The methanone group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.

Biological Activity
this compound is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine moiety linked to pyridine and a phenyl group, contributing to its biological activity.

Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, related piperazine derivatives have been shown to inhibit histone demethylase KDM2B, which is implicated in various cancers. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating gene expression involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. In studies involving structural analogs, moderate to excellent antimicrobial activities were observed against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase, which is crucial for maintaining cellular homeostasis.
  • Gene Expression Modulation: By affecting histone modification processes, this compound can alter gene expression profiles in cancer cells, leading to increased apoptosis and reduced tumor growth.
  • Membrane Disruption: Its interaction with bacterial membranes may lead to increased permeability and ultimately cell death.

Mechanism of Action

The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine and phenyl groups can enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
  • (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)acetic acid
  • (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzene

Uniqueness

Compared to similar compounds, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the methanone group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.

Biological Activity

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine moiety linked to a pyridine and a phenyl group, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3OC_{17}H_{19}N_{3}O, and it has a CAS number of 56655-89-1. The compound's structure can be represented as follows:

Structure C17H19N3O\text{Structure }\quad \text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have been shown to inhibit histone demethylase KDM2B, which is implicated in various cancers. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating gene expression involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. In studies involving structural analogs, moderate to excellent antimicrobial activities were observed against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase, which is crucial for maintaining cellular homeostasis .
  • Gene Expression Modulation : By affecting histone modification processes, this compound can alter gene expression profiles in cancer cells, leading to increased apoptosis and reduced tumor growth .
  • Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and ultimately cell death .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of several piperazine derivatives, including this compound. The results indicated that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting potent anticancer activity .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential of related compounds. The results showed that several derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits Na+/K(+)-ATPase

Table 2: Case Study Results

CompoundCell Line TestedIC50 (µM)Reference
This compoundHEPG2 (Liver)<10
Related Piperazine DerivativeEAC (Ehrlich Ascites Carcinoma)<5

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(2-methyl-6-piperazin-1-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H19N3O/c1-13-15(17(21)14-5-3-2-4-6-14)7-8-16(19-13)20-11-9-18-10-12-20/h2-8,18H,9-12H2,1H3

InChI Key

CVXWOPXAWGMCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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